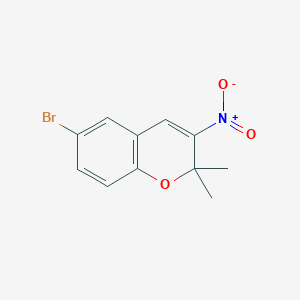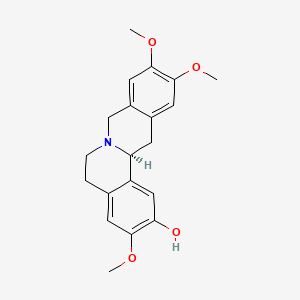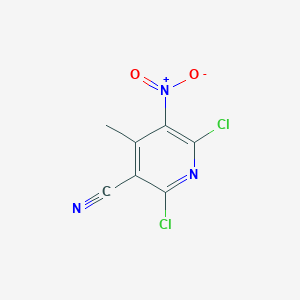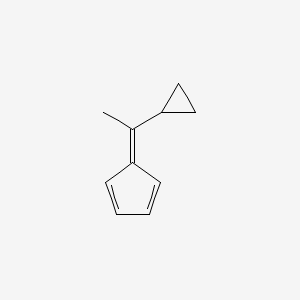
2-Propynal, 3-(1-hydroxycyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynal, 3-(1-hydroxycyclohexyl)- is a chemical compound with the molecular formula C9H12O2 It is known for its unique structure, which includes a propynal group attached to a cyclohexyl ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynal, 3-(1-hydroxycyclohexyl)- typically involves the reaction of 1-ethynylcyclohexanol with hydroxylamine. The process is carried out in a solvent such as 2-methyl-1-propanol under reflux conditions. The reaction mixture is maintained at a temperature of 125°C under an argon atmosphere for 18 hours. After the reaction, the product is purified through crystallization and drying .
Industrial Production Methods
While specific industrial production methods for 2-Propynal, 3-(1-hydroxycyclohexyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Propynal, 3-(1-hydroxycyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynal group to an alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, ethers.
Aplicaciones Científicas De Investigación
2-Propynal, 3-(1-hydroxycyclohexyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propynal, 3-(1-hydroxycyclohexyl)- involves its interaction with molecular targets through its functional groups. The propynal group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester: A derivative with similar structural features but different functional groups.
1-Ethynylcyclohexanol: A precursor in the synthesis of 2-Propynal, 3-(1-hydroxycyclohexyl)-.
Uniqueness
2-Propynal, 3-(1-hydroxycyclohexyl)- is unique due to its combination of a propynal group and a cyclohexyl ring with a hydroxyl group
Propiedades
Número CAS |
58678-95-8 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-(1-hydroxycyclohexyl)prop-2-ynal |
InChI |
InChI=1S/C9H12O2/c10-8-4-7-9(11)5-2-1-3-6-9/h8,11H,1-3,5-6H2 |
Clave InChI |
DJRSVXASJAFTFW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)



![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)




![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)

